Cas no 2223003-47-0 (tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate)

tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate
- 4-(N-Boc-morpholin-2-yl)thiophene-2-boronic acid pinacol ester
- 2223003-47-0
-
- Inchi: 1S/C19H30BNO5S/c1-17(2,3)24-16(22)21-8-9-23-14(11-21)13-10-15(27-12-13)20-25-18(4,5)19(6,7)26-20/h10,12,14H,8-9,11H2,1-7H3
- InChI Key: UVFQBZJUPBYWJH-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCOC(C2C=C(B3OC(C)(C)C(C)(C)O3)SC=2)C1
Computed Properties
- Exact Mass: 395.1937744g/mol
- Monoisotopic Mass: 395.1937744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.5Ų
tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R120253-5mg |
Tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate,95% |
2223003-47-0 | 95% | 5mg |
¥3420 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R120253-25mg |
Tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate,95% |
2223003-47-0 | 95% | 25mg |
¥10085 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907740-25mg |
Tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate |
2223003-47-0 | 95% | 25mg |
8,388.00 | 2021-05-17 |
tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate Related Literature
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1. Book reviews
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate
Comprehensive Analysis of tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate (CAS No. 2223003-47-0)
In the rapidly evolving field of organic chemistry and pharmaceutical research, tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate (CAS No. 2223003-47-0) has emerged as a compound of significant interest. This boronic ester derivative, characterized by its unique thiophene and morpholine moieties, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern synthetic chemistry. Researchers and industry professionals frequently search for high-purity boronic esters and building blocks for drug discovery, making this compound a hot topic in academic and industrial circles.
The molecular structure of tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate combines a dioxaborolane group with a tert-butyl carboxylate protection, offering exceptional stability and reactivity. This design is particularly advantageous for peptide synthesis and small-molecule library development, addressing the growing demand for diverse chemical scaffolds in medicinal chemistry. Recent trends in AI-driven drug design and high-throughput screening have further amplified the need for such specialized intermediates, as they enable rapid exploration of structure-activity relationships (SAR).
From a synthetic perspective, the thiophene-boronate core of this compound facilitates efficient C-C bond formation, a critical step in constructing heterocyclic pharmaceuticals. Its compatibility with palladium-catalyzed reactions aligns with the industry's shift toward green chemistry and atom-economical processes. Notably, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances solubility in organic solvents, simplifying purification—a key concern for researchers optimizing reaction yields and process scalability.
Applications of CAS No. 2223003-47-0 extend beyond traditional synthesis. With rising interest in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, this compound serves as a versatile handle for introducing boron-based functional groups into bioactive molecules. Its morpholine carboxylate segment also contributes to improved pharmacokinetic properties, a recurring theme in forums discussing oral bioavailability enhancement and CNS-penetrant drugs.
Quality control remains paramount for tert-butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)morpholine-4-carboxylate, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring batch-to-batch consistency. As regulatory agencies emphasize ICH Q3D elemental impurities, suppliers must rigorously monitor residual metal catalysts—a point frequently raised in GMP compliance discussions.
Looking ahead, the integration of continuous flow chemistry with boronic ester reactions presents exciting opportunities for this compound. Innovations in photoredox catalysis and electrochemical synthesis could further expand its utility, particularly in constructing complex macrocycles—an area gaining traction in oncology drug development. As the scientific community prioritizes sustainable synthetic routes, the unique attributes of CAS No. 2223003-47-0 position it as a valuable asset for next-generation molecular discovery.
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